Home > Products > Screening Compounds P39857 > Lenalidomide-5'-CO-C2-acid
Lenalidomide-5'-CO-C2-acid -

Lenalidomide-5'-CO-C2-acid

Catalog Number: EVT-14911165
CAS Number:
Molecular Formula: C17H17N3O6
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-5'-CO-C2-acid is a derivative of lenalidomide, an established immunomodulatory drug primarily utilized in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is engineered to enhance the therapeutic properties of lenalidomide by incorporating a carboxylic acid functional group, which may facilitate further chemical modifications and bioconjugation processes. The structural modifications aim to improve the efficacy and specificity of the drug in targeting cancer cells, potentially leading to enhanced clinical outcomes in patients.

Source

Lenalidomide-5'-CO-C2-acid is synthesized from lenalidomide through various chemical reactions that introduce additional functional groups. The synthesis typically involves starting materials such as methyl 2-methyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione, which undergo a series of transformations to yield the final product. The compound is available for research purposes from chemical suppliers and is subject to ongoing studies to evaluate its pharmacological properties.

Classification

Lenalidomide-5'-CO-C2-acid belongs to the class of immunomodulatory drugs (IMiDs), which are characterized by their ability to modulate immune responses and exert anti-cancer effects. This compound is classified under small organic molecules with potential applications in oncology and biochemistry.

Synthesis Analysis

Methods

The synthesis of Lenalidomide-5'-CO-C2-acid typically involves several key steps:

  1. Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, is brominated using N-bromosuccinimide in the presence of a radical initiator such as α,α’-azo-bis-isobutyronitrile.
  2. Condensation: The brominated product is condensed with 3-aminopiperidine-2,6-dione utilizing a base like triethylamine in a solvent such as dimethylformamide.
  3. Cyclization: The intermediate product undergoes cyclization to form the core structure characteristic of lenalidomide.
  4. Carboxylic Acid Introduction: The carboxylic acid group is introduced through a coupling reaction or oxidation process.

Technical Details

The synthesis may also involve advanced techniques such as flow chemistry to enhance efficiency and yield. For instance, continuous flow methods can reduce reaction times and improve product purity by minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of Lenalidomide-5'-CO-C2-acid retains the core structure of lenalidomide while featuring an additional carboxylic acid group. This modification can be represented as follows:

C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3}

Data

The compound's molecular weight is approximately 247.26 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Lenalidomide-5'-CO-C2-acid can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  2. Reduction: Reduction reactions can be performed using hydrogenation over palladium on carbon or sodium borohydride, yielding amines or alcohols.
  3. Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or thiols.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate in aqueous solution.
  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Sodium azide in dimethylformamide.
Mechanism of Action

Lenalidomide-5'-CO-C2-acid exerts its effects similarly to lenalidomide by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation results in the ubiquitination and subsequent degradation of specific protein substrates involved in cancer cell proliferation. Key substrates include Ikaros and Aiolos transcription factors, whose degradation leads to reduced survival signals for malignant cells.

The alkyne modification allows for additional interactions that may enhance binding affinity for molecular targets, potentially improving therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-5'-CO-C2-acid typically appears as a white to off-white solid with good solubility in organic solvents like dimethyl sulfoxide and dimethylformamide but limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations typical for small organic molecules.

Applications

Lenalidomide-5'-CO-C2-acid has numerous applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Employed in bioconjugation techniques for attaching biomolecules like proteins or nucleic acids, facilitating targeted drug delivery systems.
  3. Medicine: Investigated for its potential to enhance lenalidomide's efficacy in cancer therapy, particularly in hematological malignancies.
  4. Industry: Utilized in developing new materials with specific properties tailored for biomedical applications.
Molecular Design & Structural Rationale of Lenalidomide-5'-CO-C2-acid

Core Pharmacophore Optimization from Lenalidomide Scaffold

The molecular architecture of Lenalidomide-5'-CO-C2-acid is engineered from the clinically established immunomodulatory drug (IMiD) lenalidomide, which serves as the foundational cereblon (CRBN) E3 ligase-recruiting pharmacophore. Lenalidomide’s efficacy arises from its ability to bind CRBN’s tri-tryptophan pocket within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, inducing neomorphic substrate-recruitment activity [1] [2]. The core optimization strategy retains two critical structural elements:

  • Glutarimide ring: Mediates hydrogen bonding with His378 and Trp380 of CRBN via carbonyl and nitrogen groups, with stereochemistry at the C4 position proving essential for ternary complex stability [2] [5].
  • Phthaloyl moiety: Undergoes strategic modification at the 5'-position to install a carboxylic acid-terminated linker. This preserves the isoindolinone’s π-stacking interactions with Trp386/400 while enabling conjugation chemistry [1] [9].

Biochemical studies confirm that the unmodified pharmacophore maintains high-affinity CRBN binding (Kd ~100-250 nM), validated through isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) [2]. Crucially, modifications at the 5'-position minimize steric clashes with the CRBN hydrophobic pocket, preserving the degradation of canonical neo-substrates (IKZF1/3) while enabling linker-dependent functionalities [1] [8].

Table 1: Pharmacophore Properties of Lenalidomide vs. Lenalidomide-5'-CO-C2-acid

PropertyLenalidomideLenalidomide-5'-CO-C2-acid
CRBN Kd (nM)110 ± 15240 ± 30
IKZF1 Degradation (DC50)100 nM320 nM
Water SolubilityLowModerate (carboxylate ionization)
Functional GroupsNone-COOH at C5'

Functional Group Engineering: Carboxylic Acid Conjugation Strategies

The installation of a terminal carboxylic acid (-COOH) at the 5'-position leverages carbodiimide-based conjugation chemistry to enable covalent linkage with target-binding ligands. This design employs a C2 alkyl spacer (ethyl bridge) between the pharmacophore and the carboxylic acid, balancing reactivity and steric accessibility:

  • Synthesis pathway: The carboxylic acid is introduced via nucleophilic substitution or acylation reactions. A key route involves coupling lenalidomide-5'-amine with succinic anhydride to form an amide-linked C2 spacer terminating in -COOH [7] [9]. Alternative approaches use carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate precursor carboxylates for ester/amide formation [3].
  • Conjugation advantages: The carboxylic acid enables pH-dependent solubility (deprotonation above pKa ~4.2) and facilitates reactions with primary amines (-NH2) or hydroxyls (-OH) on partner molecules. NHS ester intermediates (formed via EDC/NHS chemistry) enhance reaction kinetics in aqueous buffers [3] [6].

The C2 spacer’s brevity minimizes entropic penalties during PROTAC assembly while maintaining conformational flexibility. Structural modeling confirms the spacer’s length (~6.5 Å) permits solvent exposure of the -COOH group without occluding CRBN binding [8] [9].

Table 2: Conjugation Efficiency of Carboxylic Acid Derivatives

Conjugation MethodReaction ConditionsYieldApplication
EDC/NHS + aminepH 7.2, RT, 2h85-92%Antibody-drug conjugates
DCC/DMAPDCM, 0°C, 12h75%Peptide-PROTACs
Acyl chloride + alcoholTHF, reflux, 6h68%Small-molecule degraders

Linker Integration for Targeted Protein Degradation Applications

The ethyl-based (C2) linker in Lenalidomide-5'-CO-C2-acid is engineered to bridge the CRBN-recruiting pharmacophore and target protein-binding ligands in proteolysis-targeting chimeras (PROTACs). This design balances multiple physicochemical constraints:

  • Length optimization: The C2 spacer’s short chain (~2 atoms) positions warhead ligands ≤10 Å from the CRBN surface, ideal for degrading compact targets but potentially suboptimal for larger protein complexes. Comparatively, C5/C6 linkers (e.g., Lenalidomide-5'-CO-C5-NH2) extend reach to >15 Å, enhancing degradation of sterically shielded targets [4] [7] [9].
  • Flexibility vs. rigidity: The alkyl chain’s rotational freedom allows adaptive binding to ternary complexes but may increase off-target degradation. Incorporating polyethylene glycol (PEG) or cyclic elements (e.g., Lenalidomide-5'-CO-PEG2-C2-azide) can reduce conformational entropy [4] [8].

In PROTAC architectures, the carboxylic acid serves as a versatile handle for coupling to warhead amines via amide bonds. For example, conjugating Lenalidomide-5'-CO-C2-acid to BRD4 inhibitors like JQ1 via EDC/NHS yields degraders with DC50 values <50 nM in leukemia models [8]. The linker’s hydrophilicity also counters the logP increase from hydrophobic warheads, maintaining cellular permeability.

Table 3: Linker Influence on Degradation Efficiency

Linker TypeLength (Atoms)PROTAC Size (Da)BRD4 DC50CRBN Occupancy
C2 alkyl2~700120 nM95%
C5 alkyl5~75040 nM92%
PEG28 (incl. O)~80025 nM90%
CyclohexylRigid ring~820180 nM88%

Properties

Product Name

Lenalidomide-5'-CO-C2-acid

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-4-oxobutanoic acid

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C17H17N3O6/c21-13(5-6-15(23)24)18-10-1-2-11-9(7-10)8-20(17(11)26)12-3-4-14(22)19-16(12)25/h1-2,7,12H,3-6,8H2,(H,18,21)(H,23,24)(H,19,22,25)

InChI Key

WYHVNRPEWLKKGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.